molecular formula C12H18ClN B13597529 3-Ethyl-4-phenylpyrrolidinehydrochloride

3-Ethyl-4-phenylpyrrolidinehydrochloride

Cat. No.: B13597529
M. Wt: 211.73 g/mol
InChI Key: CWPLVJRFMSQYMF-UHFFFAOYSA-N
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Description

3-Ethyl-4-phenylpyrrolidinehydrochloride is a chemical compound belonging to the pyrrolidine class of compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-phenylpyrrolidinehydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.

    Introduction of Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through various alkylation and arylation reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-phenylpyrrolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidines.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-phenylpyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein-coupled receptors or ion channels, altering cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    4-Phenylpyrrolidine: Similar structure but lacks the ethyl group.

    3-Ethylpyrrolidine: Similar structure but lacks the phenyl group.

Uniqueness

3-Ethyl-4-phenylpyrrolidinehydrochloride is unique due to the presence of both ethyl and phenyl groups on the pyrrolidine ringThe dual substitution allows for greater structural diversity and the possibility of interacting with a wider range of biological targets .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3-ethyl-4-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-2-10-8-13-9-12(10)11-6-4-3-5-7-11;/h3-7,10,12-13H,2,8-9H2,1H3;1H

InChI Key

CWPLVJRFMSQYMF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

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